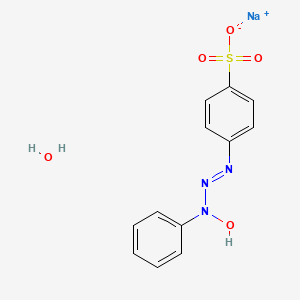![molecular formula C22H21N5O B6020732 [1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6020732.png)
[1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone: is a complex organic compound that features a triazole ring and a tetrahydropyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, [1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of [1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone: can be compared with other triazole-containing compounds and tetrahydropyridoindole derivatives.
Bis(2-ethylhexyl) terephthalate: Another complex organic compound used in various applications.
Benzylamine: A simpler organic compound with a benzyl group attached to an amine functional group.
Uniqueness
The uniqueness of this compound lies in its combined triazole and tetrahydropyridoindole structure, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
[1-(2-phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-22(21-15-27(25-24-21)13-10-16-6-2-1-3-7-16)26-12-11-18-17-8-4-5-9-19(17)23-20(18)14-26/h1-9,15,23H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHBIZIRPLOYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CN(N=N4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE](/img/structure/B6020653.png)

![9-(2-Methoxyethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6020672.png)
![3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6020673.png)
![2-[(4-METHYL-6-OXO-3H-PYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B6020683.png)
![1-NAPHTHYL[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B6020685.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6020697.png)
![4-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B6020699.png)
![4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZAMIDE](/img/structure/B6020735.png)
![2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one](/img/structure/B6020740.png)
![2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol](/img/structure/B6020748.png)
![1-(2-methoxyethyl)-6-oxo-N-{[1-(1-piperidinyl)cyclohexyl]methyl}-3-piperidinecarboxamide](/img/structure/B6020760.png)
![5-[5-(Aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride](/img/structure/B6020765.png)
![N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B6020773.png)
